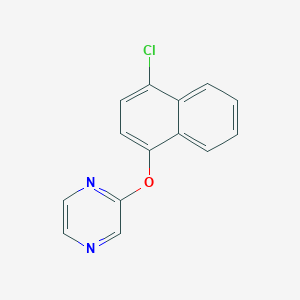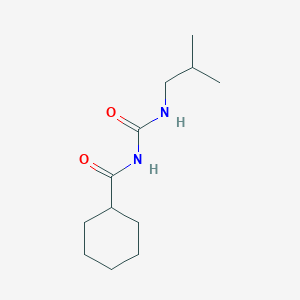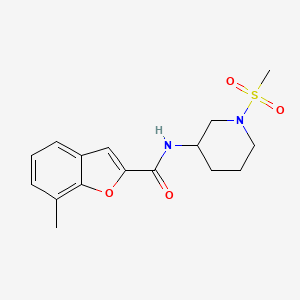
2-(4-Chloronaphthalen-1-yl)oxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloronaphthalen-1-yl)oxypyrazine is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It consists of a pyrazine ring substituted with a 4-chloronaphthalen-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloronaphthalen-1-yl)oxypyrazine typically involves the reaction of 4-chloronaphthalen-1-ol with pyrazine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloronaphthalen-1-yl)oxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloronaphthalen-1-yl)oxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloronaphthalen-1-yl)oxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromonaphthalen-1-yl)oxypyrazine
- 2-(4-Fluoronaphthalen-1-yl)oxypyrazine
- 2-(4-Methoxynaphthalen-1-yl)oxypyrazine
Uniqueness
2-(4-Chloronaphthalen-1-yl)oxypyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent can enhance the compound’s lipophilicity and potentially improve its ability to cross cell membranes, making it a valuable candidate for drug development.
Propiedades
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-14-9-16-7-8-17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYWUUHKVCCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)


![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)




